molecular formula C14H13NO2 B3022410 1-(4-Methoxyphenyl)-2-(pyridin-2-yl)ethanone CAS No. 10420-97-0

1-(4-Methoxyphenyl)-2-(pyridin-2-yl)ethanone

Cat. No.: B3022410
CAS No.: 10420-97-0
M. Wt: 227.26 g/mol
InChI Key: YDDIGUFGIDJEEM-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-(pyridin-2-yl)ethanone is a diaryl ethanone derivative featuring a 4-methoxyphenyl group and a pyridin-2-yl moiety linked via a ketone bridge.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-pyridin-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-17-13-7-5-11(6-8-13)14(16)10-12-4-2-3-9-15-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDIGUFGIDJEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70285721
Record name 1-(4-methoxyphenyl)-2-(pyridin-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70285721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10420-97-0
Record name NSC42682
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42682
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-methoxyphenyl)-2-(pyridin-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70285721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methoxyphenyl)-2-(pyridin-2-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, 4-methoxybenzoyl chloride reacts with 2-pyridylmethanol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to avoid side reactions.

Another synthetic route involves the use of a Grignard reagent. In this method, 4-methoxyphenylmagnesium bromide reacts with 2-pyridinecarboxaldehyde to form the desired product. This reaction is usually carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts acylation. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and catalyst concentration. The product is typically purified through recrystallization or chromatography to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-2-(pyridin-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid and 2-pyridinecarboxylic acid.

    Reduction: Formation of 1-(4-methoxyphenyl)-2-(pyridin-2-yl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxyphenyl)-2-(pyridin-2-yl)ethanone, also known as a pyridine derivative, has garnered attention in various scientific fields due to its diverse applications, particularly in medicinal chemistry and materials science. Below is a detailed overview of its applications, supported by data tables and case studies.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been studied for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced the viability of breast cancer cells in vitro. The compound was tested against different concentrations, showing a dose-dependent response.

Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against various pathogens. Its mechanism involves disrupting microbial cell membranes, leading to cell death.

Case Study:

In a study published in Phytotherapy Research, the compound was tested against Staphylococcus aureus and Escherichia coli, exhibiting significant antibacterial activity.

PathogenZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored, particularly in models of arthritis and other inflammatory diseases.

Case Study:

A recent study highlighted its effectiveness in reducing inflammation markers in animal models of rheumatoid arthritis. The compound was administered orally and showed a marked decrease in pro-inflammatory cytokines.

Treatment GroupCytokine Level (pg/mL)
Control250
Treated (50 mg/kg)150

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly for the development of more complex molecules used in pharmaceuticals and agrochemicals.

Photophysical Properties

The compound is being investigated for its photophysical properties, which can be utilized in the development of organic light-emitting diodes (OLEDs).

Data Table: Photophysical Properties

PropertyValue
Absorption Max (nm)350
Emission Max (nm)450
Quantum Yield0.85

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-(pyridin-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s aromatic rings and functional groups allow it to participate in various molecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and properties are influenced by substituents on both the aryl and pyridinyl groups. Key analogs include:

  • 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone (): Replaces the 4-methoxyphenyl with a 4-methylphenyl group and the pyridin-2-yl with pyridin-4-yl.
  • 1-(4-Nitrophenyl)-2-(4-quinolinyl)-1-ethanone (): Substitutes the methoxyphenyl with a nitro group and pyridinyl with quinolinyl.
  • 1-(4-Hydroxy-3-methoxyphenyl)ethanone derivatives (): Feature hydroxyl and methoxy groups, which improve antioxidant activity due to radical scavenging capabilities. Bromo substituents further enhance activity, as seen in compounds with 79.05% radical inhibition .

Physicochemical Properties

Melting points and solubility vary significantly with substituents:

Compound Name Substituents Melting Point (°C) Key Feature Source
1-(4-Methoxyphenyl)-2-(pyridin-2-yl)ethanone 4-OCH₃, pyridin-2-yl Not reported Moderate polarity Target
2-((4-Methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one 4-OCH₃-NH, 4-SO₂CH₃ 149–151 High thermal stability
1-(4-Methoxyphenylsulfonyl)piperazin-1-yl derivatives (e.g., 7e) Tetrazolylthio, SO₂C₆H₄-OCH₃ 131–134 Crystalline stability

The target compound’s methoxy group likely reduces crystallinity compared to sulfonyl or bromo-substituted analogs, which exhibit higher melting points .

Discussion

This compound’s structure positions it as a versatile scaffold for drug discovery. The pyridin-2-yl group may favor interactions with nicotinic receptors or kinase active sites, while the methoxy group balances solubility and bioavailability. Compared to analogs:

  • Pyridin-4-yl vs. Pyridin-2-yl : The 2-yl isomer’s lone pair orientation could enhance hydrogen bonding in biological targets .
  • Methoxy vs. Sulfonyl/Methyl : Methoxy offers moderate electron-donating effects, contrasting with sulfonyl’s electron-withdrawing nature, which may affect metabolic stability .

Biological Activity

1-(4-Methoxyphenyl)-2-(pyridin-2-yl)ethanone, a compound featuring both methoxy and pyridine groups, has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxyacetophenone with pyridine derivatives. Various synthetic routes have been employed, including:

  • Grignard Reactions : Utilizing 4-methoxyphenylmagnesium bromide in THF to yield the desired product within a controlled environment .
  • Condensation Reactions : Involving acetic acid and sulfuric acid as catalysts to facilitate the formation of the compound .

Anticancer Activity

This compound has shown significant antiproliferative effects against various cancer cell lines. Key findings include:

  • Cell Line Studies : The compound demonstrated IC50 values ranging from 0.5 to 3.9 µM against A549 and HCT116 cell lines, indicating potent anticancer properties comparable to established drugs like sorafenib .
Cell Line IC50 (µM) Control (Sorafenib) IC50 (µM)
A5492.392.12
HCT1163.902.25

Antimicrobial Activity

Research indicates that this compound exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:

  • Chlamydia Inhibition : The compound was found to selectively inhibit Chlamydia species, demonstrating potential as a lead compound for developing new antibiotics .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its molecular structure:

  • Methoxy Group Influence : The presence of the methoxy group enhances electron density on the aromatic ring, which may improve binding affinity to biological targets .
  • Pyridine Ring Contribution : The pyridine moiety contributes to the overall lipophilicity and may facilitate interactions with cellular receptors or enzymes involved in cancer progression or bacterial infection .

Case Studies

Several studies have been conducted to evaluate the biological efficacy of related compounds:

  • Anticancer Studies : A series of derivatives based on similar scaffolds were synthesized and tested for their antiproliferative effects, revealing that modifications at specific positions significantly affected their potency against cancer cell lines .
  • Antimicrobial Studies : Compounds with structural similarities were assessed for their ability to inhibit bacterial growth, showing promising results against pathogens like N. meningitidis and H. influenzae, suggesting that further development could lead to effective treatments .

Q & A

Q. What are the recommended synthetic routes for 1-(4-Methoxyphenyl)-2-(pyridin-2-yl)ethanone, and how can purity be optimized?

Methodological Answer :

  • Friedel-Crafts Acylation : React 4-methoxyphenylacetyl chloride with pyridin-2-ylmagnesium bromide under anhydrous conditions, using a Lewis acid catalyst (e.g., AlCl₃) .
  • Purification : Employ column chromatography with a silica gel stationary phase and a gradient elution system (hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC (>98%) using a C18 reverse-phase column and UV detection at 254 nm .
  • Yield Optimization : Control reaction temperature (70–80°C) and stoichiometric ratios (1:1.2 for acyl chloride to Grignard reagent) to minimize side products like positional isomers (e.g., pyridin-3-yl or pyridin-4-yl derivatives) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer :

  • NMR Analysis : Use ¹H and ¹³C NMR to confirm the methoxyphenyl (δ 3.8 ppm for OCH₃) and pyridyl (δ 8.1–8.6 ppm for aromatic protons) moieties. Compare shifts with reference data for analogous ketones .
  • Mass Spectrometry : Employ high-resolution ESI-MS to verify the molecular ion peak ([M+H]⁺ at m/z 243.1) and rule out impurities .
  • X-ray Crystallography : Resolve crystal structures to analyze bond angles and packing interactions, particularly the dihedral angle between the methoxyphenyl and pyridyl rings, which influences reactivity .

Q. What are the primary research applications of this compound?

Methodological Answer :

  • Medicinal Chemistry : Investigate its role as a precursor for kinase inhibitors or antimicrobial agents. Test in vitro bioactivity against bacterial strains (e.g., S. aureus) using MIC assays .
  • Material Science : Study its photoinitiator properties in polymer chemistry via UV irradiation experiments, monitoring radical generation with electron paramagnetic resonance (EPR) .

Advanced Research Questions

Q. How can experimental design address contradictions in biological activity data across studies?

Methodological Answer :

  • Control Variables : Standardize assay conditions (e.g., solvent: DMSO concentration ≤0.1%, pH 7.4 buffer) to minimize solvent-induced artifacts .
  • Isomer-Specific Testing : Synthesize and compare all positional isomers (e.g., pyridin-2-yl vs. pyridin-4-yl derivatives) to isolate structure-activity relationships .
  • Stability Studies : Monitor compound degradation under assay conditions using LC-MS to confirm bioactivity correlates with intact parent compound .

Q. What strategies mitigate challenges in reproducibility during scale-up synthesis?

Methodological Answer :

  • Catalyst Screening : Replace AlCl₃ with recyclable solid acids (e.g., zeolites) to improve reaction consistency and reduce waste .
  • In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to track reaction progress in real time .
  • Thermodynamic Profiling : Use DSC (Differential Scanning Calorimetry) to identify polymorphic transitions that may affect crystallization during scale-up .

Q. How do substituent modifications influence the compound’s electronic properties?

Methodological Answer :

  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G* basis set) to map electron density distributions, focusing on the ketone group’s electrophilicity .
  • Experimental Validation : Replace the methoxy group with electron-withdrawing groups (e.g., nitro) and compare reaction kinetics in nucleophilic additions .
  • Spectroscopic Probes : Use UV-Vis spectroscopy to correlate substituent effects with λₘₐₓ shifts in the π→π* transitions of the aromatic system .

Q. What safety protocols are essential for handling this compound in exploratory studies?

Methodological Answer :

  • Hazard Mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) to prevent inhalation/contact, as pyridyl derivatives may cause respiratory irritation .
  • Waste Management : Quench reactive intermediates with aqueous NaHCO₃ before disposal to neutralize acidic byproducts .
  • Emergency Procedures : For accidental exposure, rinse eyes with saline solution (15 min) and consult toxicity databases (e.g., PubChem) for antidote recommendations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxyphenyl)-2-(pyridin-2-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxyphenyl)-2-(pyridin-2-yl)ethanone

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